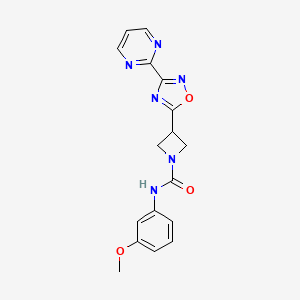
1-(6-Bromo-2,3,4-trifluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(6-Bromo-2,3,4-trifluorophenyl)ethanone” is a chemical compound with the molecular formula C8H4BrF3O . It has a molecular weight of 253.018 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and three fluorine atoms attached to a phenyl ring, which is further connected to an ethanone group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 253.8±40.0 °C and a predicted density of 1.689±0.06 g/cm3 . More specific physical and chemical properties like melting point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Nucleophilic Substitution Reactions
T. Erdogan and F. Erdoğan (2019) investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including computational studies using Density Functional Theory (DFT). Their research provides insights into the chemical reactivity and potential applications of compounds like 1-(6-Bromo-2,3,4-trifluorophenyl)ethanone in nucleophilic substitution reactions, highlighting its importance in synthetic chemistry T. Erdogan and F. Erdoğan, 2019.
Synthesis of Bromo-ethanones
Li Hong-xia (2007) conducted a study on the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating the compound's role as an effective chemical protective group in synthetic pathways. This research underscores the versatility of bromo-ethanones in organic synthesis, offering potential applications in creating a wide array of chemical products Li Hong-xia, 2007.
Antimicrobial and Antiproliferative Evaluation
S. Ceylan et al. (2021) explored the synthesis of novel quinolone and conazole analogues, including steps involving bromo-ethanone compounds. Their study assessed the antimicrobial and anticancer activities of these synthesized compounds, indicating the broader implications of bromo-ethanone derivatives in medicinal chemistry for developing new therapeutic agents S. Ceylan et al., 2021.
Radical Scavenging Activity
Xiao-Juan Duan, Xiao‐Ming Li, and Bin‐Gui Wang (2007) characterized new brominated phenols from the marine red alga Symphyocladia latiuscula, demonstrating potent DPPH radical-scavenging activity. This study highlights the potential of bromo-ethanone derivatives in contributing to antioxidant properties, useful in designing new antioxidant compounds Xiao-Juan Duan, Xiao‐Ming Li, and Bin‐Gui Wang, 2007.
properties
IUPAC Name |
1-(6-bromo-2,3,4-trifluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c1-3(13)6-4(9)2-5(10)7(11)8(6)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCGQELTTXIKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

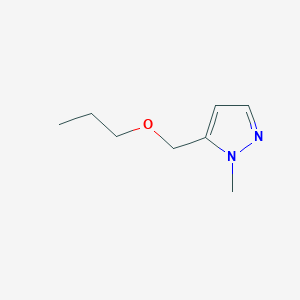
![2-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2732011.png)
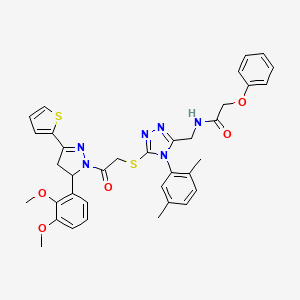
![N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2732013.png)
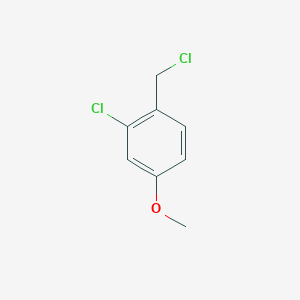
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2732015.png)
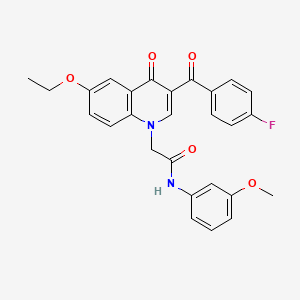
![N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2732021.png)
![5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732022.png)
![Methyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2732024.png)
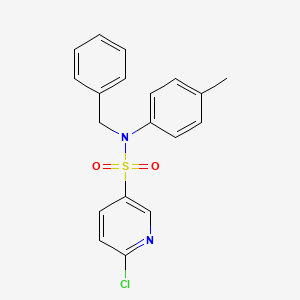
![[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2732029.png)
